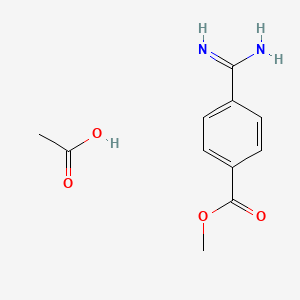

Methyl 4-carbamimidoylbenzoate acetate

Description

Properties

IUPAC Name |

acetic acid;methyl 4-carbamimidoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.C2H4O2/c1-13-9(12)7-4-2-6(3-5-7)8(10)11;1-2(3)4/h2-5H,1H3,(H3,10,11);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVVLNOOAWJSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.COC(=O)C1=CC=C(C=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-carbamimidoylbenzoate Acetate

Introduction

Methyl 4-carbamimidoylbenzoate, as its acetate salt, is a molecule of significant interest in medicinal chemistry and drug development. The presence of the strongly basic amidine (carbamimidoyl) functional group, combined with the methyl ester moiety on a benzene ring, imparts a unique set of physicochemical characteristics. These properties are critical determinants of the compound's behavior in biological systems, its suitability for formulation, and its overall stability. As an acetate salt, the compound's properties are further modulated, particularly in terms of solubility and hygroscopicity.

This technical guide provides a comprehensive analysis of the core physicochemical properties of Methyl 4-carbamimidoylbenzoate Acetate. It is structured to offer not just data, but a deeper understanding of the underlying chemical principles and the practical implications for research and development. The methodologies described herein are grounded in established pharmaceutical science, ensuring a self-validating approach to characterization.

Chemical Identity and Structure

The foundational step in any physicochemical characterization is the unambiguous identification of the molecule.

-

IUPAC Name: methyl 4-carbamimidoylbenzoate; acetate

-

Synonyms: Methyl 4-amidinobenzoate acetate, 4-Carbomethoxybenzamidine acetate

-

CAS Number: While the specific acetate salt may not have a dedicated CAS number, the hydrochloride salt is registered under CAS 42823-73-4.[1]

-

Molecular Formula: C₁₁H₁₄N₂O₄

-

Molecular Weight: 238.24 g/mol

The structure consists of a central benzene ring para-substituted with a methyl ester group and a carbamimidoyl (amidine) group. In the acetate salt, the strongly basic amidine is protonated to form an amidinium cation, which is ionically bonded to the acetate anion.

Core Physicochemical Properties: A Detailed Analysis

The interplay of the functional groups in this compound dictates its behavior. The following sections dissect these properties, offering both theoretical understanding and practical experimental approaches.

Acidity/Basicity (pKa)

Theoretical Insight: The pKa is arguably the most influential physicochemical parameter for an ionizable drug substance. It governs solubility, absorption, distribution, and excretion. Methyl 4-carbamimidoylbenzoate possesses a strongly basic amidine group. Amidines are among the strongest organic bases because the positive charge on the protonated form (the amidinium ion) is delocalized across both nitrogen atoms through resonance, leading to significant stabilization.[] For context, the pKa of the conjugate acid of benzamidine is approximately 11.6. The electron-withdrawing effect of the para-methyl ester group is expected to slightly decrease the basicity of the amidine group in Methyl 4-carbamimidoylbenzoate compared to unsubstituted benzamidine, though it will remain a strong base.

Expected pKa: The pKa of the amidinium group is estimated to be in the range of 10.5 - 11.5 . This high pKa ensures that the compound will be fully protonated and exist as a cation in the physiological pH range of 1 to 8.

Experimental Protocol: Potentiometric Titration

This is the gold standard for pKa determination.

-

Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable solvent system (e.g., a co-solvent of methanol/water or DMSO/water to ensure solubility).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

-

Causality: A co-solvent is often necessary for compounds with moderate organic character to maintain solubility throughout the titration. The choice of a strong acid titrant ensures a sharp inflection point for accurate determination.

Diagram: pKa Determination Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Solubility

Theoretical Insight: The solubility of an ionizable compound is highly pH-dependent. As an acetate salt of a strong base, this compound is expected to be highly soluble in aqueous media.[3] The protonated amidinium group can readily form strong hydrogen bonds with water molecules. In contrast, the free base, which would predominate at pH values well above the pKa (e.g., pH > 12), would be significantly less soluble due to the loss of the ionic center. Solubility in organic solvents will be lower for the salt form compared to the free base, as ionic compounds are less soluble in non-polar environments.[4]

Expected Solubility Profile:

-

High in aqueous buffers across a wide pH range (e.g., pH 1-9).

-

Good in polar protic solvents like methanol and ethanol.

-

Low in non-polar organic solvents like hexane and dichloromethane.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

-

Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, pH 7.4 buffer, methanol, acetonitrile, dichloromethane).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Centrifuge or filter the suspensions to separate the undissolved solid.

-

Quantification: Accurately dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Causality: The shake-flask method determines the thermodynamic equilibrium solubility, which is the most relevant value for pre-formulation and biopharmaceutical assessment. Using a range of solvents provides a comprehensive profile for formulation development.

Melting Point (Thermal Analysis)

Theoretical Insight: The melting point is a key indicator of a compound's purity and crystalline nature. For a salt, the melting point is influenced by the crystal lattice energy, which is a function of the ionic interactions between the cation (amidinium) and the anion (acetate), as well as other intermolecular forces. Salts generally have higher melting points than their corresponding free bases. The melting process may also be accompanied by decomposition, especially for complex organic salts. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide a more detailed picture than a simple melting point apparatus.[5] For comparison, the related compound Methyl 4-(aminomethyl)benzoate hydrochloride has a decomposition melting point of 243 °C.[6]

Expected Behavior: A sharp melting endotherm, likely at a temperature above 200 °C, possibly followed by decomposition.

Experimental Protocol: DSC and TGA

-

Sample Preparation: Accurately weigh a small amount (2-5 mg) of the sample into an aluminum DSC pan or a ceramic TGA pan.

-

DSC Analysis: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). The resulting thermogram will show endothermic events (like melting) and exothermic events (like decomposition).

-

TGA Analysis: Heat the sample at a controlled rate while continuously monitoring its mass. A loss of mass indicates decomposition or the loss of solvates.

-

Causality: Using both DSC and TGA provides complementary information. DSC identifies the temperature of thermal events, while TGA quantifies any associated mass loss, allowing for the differentiation between melting and decomposition.[7]

Diagram: Physicochemical Property Interrelation

Caption: Interrelationship of key physicochemical properties.

Stability

Theoretical Insight: The chemical stability of this compound is primarily dictated by two potential degradation pathways: hydrolysis of the methyl ester and hydrolysis of the amidine group.

-

Ester Hydrolysis: This can occur under both acidic and basic conditions, yielding 4-carbamimidoylbenzoic acid and methanol. This reaction is generally slower at neutral pH.

-

Amidine Hydrolysis: The amidine functional group can hydrolyze to the corresponding amide (methyl 4-carbamoylbenzoate). This hydrolysis is significantly faster under basic conditions.[3][8][9] The protonated amidinium form is much more stable to hydrolysis than the free base amidine. Given the high pKa of the amidine, the compound will exist predominantly in the stable amidinium form at neutral and acidic pH, thus protecting it from rapid degradation.[10][11]

Expected Stability Profile:

-

Relatively stable in solid-state under controlled temperature and humidity.

-

Stable in aqueous solutions at acidic to neutral pH.

-

Susceptible to degradation in basic aqueous solutions (pH > 9) due to increased concentration of the more reactive free base form.[8]

Experimental Protocol: Forced Degradation Study

-

Conditions: Subject solutions of the compound to a range of stress conditions:

-

Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Solution heated at 80 °C.

-

Photolytic: Solution exposed to UV light.

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).

-

Causality: Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method. This information is crucial for determining appropriate storage conditions and shelf-life.

Lipophilicity (LogD)

Theoretical Insight: Lipophilicity is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a critical parameter for predicting membrane permeability and in vivo distribution. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant than the partition coefficient (LogP), which applies only to the neutral form.[][12] Since Methyl 4-carbamimidoylbenzoate is permanently charged at physiological pH, its LogD at pH 7.4 will be significantly lower than the LogP of the hypothetical free base. The presence of the charged amidinium group will dominate the partitioning behavior, driving the compound into the aqueous phase.

Expected LogD at pH 7.4: A low, likely negative, value, indicating high hydrophilicity.

Experimental Protocol: Shake-Flask Method for LogD₇.₄

-

Preparation: Prepare a buffered aqueous phase (pH 7.4) and an immiscible organic phase (typically n-octanol).

-

Partitioning: Add a known amount of the compound to a mixture of the two phases. Agitate until equilibrium is reached.

-

Phase Separation: Separate the two phases by centrifugation.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Causality: n-Octanol is the standard organic solvent for this assay as it is considered to mimic the properties of biological membranes. Measuring LogD at pH 7.4 provides a direct measure of lipophilicity under physiological conditions.[13]

Data Summary and Implications

| Property | Predicted/Expected Value | Implication for Drug Development |

| pKa | 10.5 - 11.5 | Fully ionized at physiological pH; salt formation is straightforward. |

| Aqueous Solubility | High at pH 1-9 | Excellent for developing aqueous formulations (e.g., for intravenous administration). |

| Melting Point | > 200 °C, with decomposition | High thermal stability in the solid state, suitable for solid dosage forms. |

| Stability | Stable at acidic/neutral pH; degrades at basic pH | Requires careful pH control in liquid formulations. Avoid basic excipients. |

| LogD (pH 7.4) | Low / Negative | Likely to exhibit low passive membrane permeability; may require active transport or formulation strategies to enhance absorption. High renal clearance is possible. |

| Hygroscopicity | Potentially hygroscopic | As an acetate salt, it may absorb atmospheric moisture.[8] This necessitates controlled storage conditions and appropriate packaging.[14] |

Synthesis and Characterization

A robust synthesis and characterization workflow is essential for ensuring the quality and consistency of the active pharmaceutical ingredient (API).

Synthesis of this compound

Protocol: Two-Step Synthesis

Step 1: Pinner Reaction to form Methyl 4-carbamimidoylbenzoate Hydrochloride

-

Imidate Formation: Dissolve Methyl 4-cyanobenzoate in anhydrous methanol and cool in an ice bath. Bubble dry hydrogen chloride gas through the solution until saturation. Seal the vessel and allow it to stand at room temperature for 24-48 hours. The precipitation of the imidate hydrochloride salt should occur.

-

Ammonolysis: Isolate the imidate salt by filtration and wash with anhydrous ether. Suspend the salt in anhydrous ethanol and bubble anhydrous ammonia gas through the suspension at 0 °C until the solid dissolves, then allow it to warm to room temperature. The amidinium hydrochloride salt will precipitate.

-

Isolation: Collect the Methyl 4-carbamimidoylbenzoate hydrochloride by filtration, wash with cold ethanol and then ether, and dry under vacuum.

Step 2: Salt Exchange to Acetate Salt

-

Free Base Generation (Optional but recommended): Dissolve the hydrochloride salt in water and basify carefully with a strong base (e.g., NaOH) to a pH >12 to precipitate the free base. Extract the free base into an organic solvent like ethyl acetate, dry the organic layer, and evaporate the solvent.

-

Acetate Salt Formation: Dissolve the isolated free base in a suitable solvent (e.g., ethanol or ethyl acetate). Add one molar equivalent of acetic acid. The this compound salt will precipitate.

-

Purification: Collect the precipitate by filtration, wash with the solvent, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.

Diagram: Synthesis Workflow

Caption: A two-step synthesis route to the target acetate salt.

Analytical Characterization

Confirmation of the structure and purity of the synthesized compound is critical.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the presence of the methyl ester, the aromatic protons, and the protons associated with the amidinium group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the cation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations, such as the C=N stretch of the amidinium and the C=O stretch of the ester and acetate.

-

HPLC: To determine the purity of the compound and to quantify it in various assays.

-

Elemental Analysis: To confirm the elemental composition (C, H, N, O) of the final salt.

Conclusion

This compound is a strongly basic, highly polar molecule whose physicochemical properties are dominated by the protonated amidinium group. Its high aqueous solubility and stability at physiological pH make it a promising candidate for certain pharmaceutical applications, particularly for parenteral formulations. However, its high polarity and low expected lipophilicity may present challenges for oral absorption, which must be carefully considered during drug development. The potential for hydrolysis under basic conditions and the likely hygroscopic nature of the acetate salt are critical quality attributes that require diligent control during manufacturing, formulation, and storage. The experimental frameworks provided in this guide offer a robust system for the comprehensive characterization of this and similar amidine-containing drug candidates, enabling informed decision-making throughout the development lifecycle.

References

-

Yu, L.-J., Cullen, D. A., Morshedi, M., Coote, M. L., & White, N. G. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. The Journal of Organic Chemistry, 86(19), 13762–13767. [Link][3][10]

-

Yu, L.-J., Cullen, D. A., Morshedi, M., Coote, M. L., & White, N. G. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ChemRxiv. [Link][8][9]

-

Yu, L.-J., et al. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. The Journal of Organic Chemistry. [Link][3][8][9]

-

PubChem. (n.d.). 4-Aminobenzoic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Shanghai Talent Chemical Co.,Ltd. (2025, November 12). Is sodium acetate hygroscopic? Blog. [Link][15]

-

PubMed. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. National Center for Biotechnology Information. [Link][10]

-

ACS Publications. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. The Journal of Organic Chemistry. [Link][11]

-

PubMed. (2010). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]

- Google Patents. (n.d.). US20050043403A1 - N-unsubstituted amidinium salts.

-

ResearchGate. (2025, August 8). Antimicrobial effect of sodium acetate and other hygroscopic salts. [Link]

-

Aromalake Chemical Co., Ltd. (n.d.). Methyl 4-carbamimidoylbenzoate hydrochloride. Retrieved January 19, 2026, from [Link][1]

-

King Scientific. (n.d.). Methyl 4-Carbamimidoylbenzoate Hydrochloride, 95% Purity, C9H11ClN2O2, 5 grams. Retrieved January 19, 2026, from [Link]

-

Sci-Hub. (n.d.). Thermal analysis of some diclofenac salts with alkyl and alkylhydroxy amines. Retrieved January 19, 2026, from [Link][5]

-

MySkinRecipes. (n.d.). Methyl 4-Carbamimidoylbenzoate Hydrochloride. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

-

ACS Publications. (n.d.). Reversible, Room-Temperature, Chiral Ionic Liquids. Amidinium Carbamates Derived from Amidines and Amino-Acid Esters with Carbon Dioxide. Chemistry of Materials. Retrieved January 19, 2026, from [Link]

-

National Institutes of Health. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2025, August 7). A Method for Measuring the Lipophilicity of Compounds in Mixtures of 10. [Link]

- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved January 19, 2026, from [Link][12]

- Google Patents. (n.d.). US4272441A - Preparation of carbamates.

-

ResearchGate. (2025, August 7). A Method for Measuring the Lipophilicity of Compounds in Mixtures of 10. [Link][13]

-

Quora. (2019, November 12). Are there any salts that are soluble in organic solvents?[Link][4]

-

Wikipedia. (n.d.). Amidine. Retrieved January 19, 2026, from [Link][]

-

ResearchGate. (n.d.). The Chemistry of the Amidines. Retrieved January 19, 2026, from [Link]

-

MDPI. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved January 19, 2026, from [Link][7]

-

AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. [Link]

- Google Patents. (n.d.). US20200048234A1 - Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate.

- Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.

-

National Institutes of Health. (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Retrieved January 19, 2026, from [Link]

-

NIST WebBook. (n.d.). Methyl 4(methylamino)benzoate. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2018, January 31). The solubility of inorganic salts in organic solvents?[Link]

-

PubChem. (n.d.). Methyl 4-methylbenzoate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2025, August 9). Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate. [Link]

Sources

- 1. Methyl 4-carbamimidoylbenzoate hydrochloride [aromalake.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. quora.com [quora.com]

- 5. sci-hub.ru [sci-hub.ru]

- 6. Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride | C9H11ClN2O3 | CID 130405979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. biosynth.com [biosynth.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-aMidinobenzoic acid Methyl ester hydrochloride | 42823-73-4 [chemicalbook.com]

- 12. acdlabs.com [acdlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. talentchemicals.com [talentchemicals.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Application of Methyl 4-carbamimidoylbenzoate Acetate

Abstract

Methyl 4-carbamimidoylbenzoate, often utilized as its acetate or hydrochloride salt, represents a cornerstone building block in modern medicinal chemistry. Its structural motif, featuring a benzamidine group, serves as a powerful mimetic of the side chains of arginine and lysine. This property has positioned it as an indispensable intermediate in the rational design of inhibitors targeting serine proteases, a class of enzymes implicated in a vast array of physiological and pathological processes. This guide provides a comprehensive overview of the discovery context, detailed synthetic methodologies, rigorous characterization, and critical applications of Methyl 4-carbamimidoylbenzoate acetate, tailored for researchers and professionals in drug development.

Context of Discovery: The Significance of the Benzamidine Moiety

The intrinsic value of Methyl 4-carbamimidoylbenzoate is not tied to a singular moment of discovery but rather to the established and profound importance of the benzamidine functional group in drug design. Serine proteases, such as thrombin, trypsin, and the transmembrane protease, serine 2 (TMPRSS2), feature a highly conserved catalytic triad and a specificity pocket (S1 pocket) that preferentially binds basic amino acid residues like arginine or lysine.[1][2]

The discovery that the positively charged carbamimidoyl (amidine) group of benzamidine could effectively occupy this S1 pocket, mimicking the natural substrates, was a pivotal moment in medicinal chemistry. This insight paved the way for the development of a multitude of potent and selective serine protease inhibitors.[3][4] Compounds like Nafamostat and Camostat, which are clinically used, are prominent examples that incorporate this critical structural feature and have demonstrated therapeutic efficacy.[2] Therefore, the "discovery" of Methyl 4-carbamimidoylbenzoate is best understood as the logical creation of a versatile chemical tool, providing a stable and readily modifiable scaffold to build upon this foundational principle of protease inhibition.

Synthesis Pathway: The Pinner Reaction

The most reliable and widely adopted method for synthesizing benzamidines from their corresponding benzonitriles is the Pinner reaction, first described by Adolf Pinner in 1877.[5][6] This acid-catalyzed reaction proceeds in two main stages: the formation of an intermediate Pinner salt (an imidate), followed by ammonolysis to yield the target amidine.

Mechanistic Rationale

The synthesis of Methyl 4-carbamimidoylbenzoate begins with the commercially available starting material, Methyl 4-cyanobenzoate.

-

Step 1: Pinner Salt Formation: The nitrile nitrogen of Methyl 4-cyanobenzoate is protonated by a strong acid, typically anhydrous hydrogen chloride (HCl). This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a primary alcohol, in this case, methanol. The resulting intermediate is an imino ester salt, known as a Pinner salt.

-

Step 2: Ammonolysis: The isolated or in-situ generated Pinner salt is then treated with ammonia. The ammonia acts as a nucleophile, attacking the electrophilic carbon of the imino ester and displacing the methoxy group to form the final amidine hydrochloride product, Methyl 4-carbamimidoylbenzoate hydrochloride.

Causality Behind Experimental Choices

-

Anhydrous Conditions: The exclusion of water is paramount throughout the formation of the Pinner salt.[7] Any moisture present would hydrolyze the reactive imidate intermediate, leading to the undesired formation of the corresponding ester (in this case, regenerating the starting material or forming a different ester), thereby reducing the yield of the desired product.

-

Use of Gaseous HCl: Dry hydrogen chloride gas dissolved in an anhydrous solvent (like methanol or dioxane) is the reagent of choice.[6][7] It serves as both the catalyst for the initial nitrile protonation and the counter-ion for the resulting Pinner and amidine salts.

-

Temperature Control: The Pinner reaction is often conducted at low temperatures (e.g., 0 °C) because the imidate hydrochloride intermediates are thermodynamically unstable and can rearrange or decompose at higher temperatures.[6]

Conversion to the Acetate Salt

While the hydrochloride salt is the direct product of the Pinner reaction, the acetate salt is often desired for its potentially different solubility profile, crystallinity, or lower corrosivity. The conversion is typically achieved by:

-

Neutralizing the hydrochloride salt with a suitable base (e.g., sodium hydroxide, sodium bicarbonate) to liberate the free amidine base.

-

Extracting the free base into an organic solvent.

-

Treating the solution of the free base with one equivalent of acetic acid, leading to the precipitation or crystallization of this compound.

Experimental Protocols & Data

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound via the Pinner reaction.

Detailed Synthesis Protocol

Materials:

-

Methyl 4-cyanobenzoate

-

Anhydrous Methanol

-

Hydrogen Chloride (gas)

-

Anhydrous Diethyl Ether

-

Ammonia (gas or solution in methanol)

-

Sodium Bicarbonate

-

Acetic Acid

-

Ethyl Acetate

Procedure:

Part A: Synthesis of Methyl 4-carbamimidoylbenzoate Hydrochloride

-

Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

-

Dissolve Methyl 4-cyanobenzoate (1.0 eq) in anhydrous methanol (approx. 2 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours. The reaction vessel should be sealed to maintain an anhydrous atmosphere.

-

After saturation with HCl, seal the flask and allow it to stand at 0-4 °C for 24-48 hours. Monitor the formation of the Pinner salt precipitate.

-

Remove the solvent under reduced pressure while keeping the temperature low to obtain the crude Pinner salt as a white solid.

-

Re-dissolve the crude Pinner salt in fresh anhydrous methanol at 0 °C.

-

Bubble ammonia gas through the solution or add a saturated solution of ammonia in methanol (approx. 1.5 eq) dropwise.

-

Stir the mixture at room temperature for 12-16 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with anhydrous diethyl ether, filter, and wash with additional ether to yield Methyl 4-carbamimidoylbenzoate hydrochloride as a white solid.

Part B: Conversion to Acetate Salt

-

Dissolve the hydrochloride salt in water and cool to 0 °C.

-

Slowly add a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9, resulting in the precipitation of the free amidine base.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

-

Dissolve the free base in a minimal amount of ethyl acetate and add one equivalent of glacial acetic acid dropwise with stirring.

-

The acetate salt will precipitate. The solid can be collected by filtration, washed with cold ethyl acetate, and dried under vacuum.

Characterization Data

The successful synthesis of this compound must be validated through rigorous analytical techniques.

| Analytical Technique | Expected Result for this compound |

| ¹H NMR (DMSO-d₆) | δ ~9.2 (br s, 2H, -NH₂), δ ~8.8 (br s, 2H, -NH₂), δ ~8.0 (d, 2H, Ar-H), δ ~7.8 (d, 2H, Ar-H), δ ~3.9 (s, 3H, -OCH₃), δ ~1.9 (s, 3H, CH₃COO⁻) |

| ¹³C NMR (DMSO-d₆) | δ ~166 (C=O, ester), δ ~165 (C=N), δ ~135-128 (Ar-C), δ ~52 (-OCH₃), δ ~22 (CH₃COO⁻) |

| Mass Spectrometry (ESI+) | m/z for the cation [C₉H₁₁N₂O₂]⁺: Expected 179.0815, Found 179.081x |

| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~1720 (C=O stretch, ester), ~1670 (C=N stretch, amidine), ~1610 (Aromatic C=C) |

| Purity (HPLC) | >95% (as determined by peak area at a suitable wavelength, e.g., 254 nm) |

Applications in Drug Development

Methyl 4-carbamimidoylbenzoate is a high-value intermediate primarily used in the synthesis of serine protease inhibitors. Its structure allows for straightforward chemical modification at the methyl ester position, typically via hydrolysis to the carboxylic acid followed by amide coupling. This enables the attachment of various peptide or non-peptide scaffolds to orient the crucial benzamidine "warhead" into the S1 pocket of the target enzyme.

Logical Relationship Diagram

Caption: Role of Methyl 4-carbamimidoylbenzoate as a precursor in inhibitor synthesis.

Target Areas

-

Anticoagulants: As inhibitors of thrombin and Factor Xa.

-

Anti-inflammatory Agents: Targeting proteases involved in the inflammatory cascade.

-

Antivirals: Inhibiting viral entry and replication. For example, TMPRSS2 is a host cell serine protease essential for the activation of the spike proteins of coronaviruses, including SARS-CoV-2.[2] Inhibitors derived from this scaffold are of significant research interest for this application.

-

Oncology: Targeting proteases like matriptase that are overexpressed in certain cancers.

Conclusion

This compound is a quintessential example of a molecular building block designed for purpose. Its synthesis, reliably achieved through the classic Pinner reaction, provides chemists with a versatile platform to engage a critical class of enzymes. A thorough understanding of its synthesis, including the mechanistic rationale and the importance of precise experimental control, is fundamental for its effective use. As the field of drug discovery continues to target serine proteases for a growing number of therapeutic indications, the utility and importance of this key intermediate are set to endure.

References

-

Pinner reaction . Wikipedia. [Link]

-

Pinner Reaction . NROChemistry. [Link]

-

The Chemistry of the Amidines . ResearchGate. [Link]

-

Pinner Reaction . Organic Chemistry Portal. [Link]

- Efficient method for the conversion of nitriles to amidines.

-

Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition . National Institutes of Health (NIH). [Link]

-

Novel inhibitors and activity-based probes targeting serine proteases . National Institutes of Health (NIH). [Link]

-

Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs . American Chemical Society Publications. [Link]

-

The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 . National Institutes of Health (NIH). [Link]

-

Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases . Stanford Medicine. [Link]

Sources

- 1. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Pinner Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to Methyl 4-carbamimidoylbenzoate acetate

CAS Number: 50466-15-4

For: Researchers, scientists, and drug development professionals.

Preamble: Navigating the Landscape of a Niche Research Chemical

Methyl 4-carbamimidoylbenzoate acetate, also known by its CAS number 50466-15-4 and as 4-Methoxycarbonylbenzamidine diacetic acid salt, represents a specialized chemical entity primarily utilized within the realms of biochemical research and synthetic chemistry. An in-depth review of publicly accessible scientific literature and technical databases reveals that this compound is a niche molecule, most likely employed as a research tool or a synthetic building block rather than a widely studied therapeutic agent.

The structural characteristics of Methyl 4-carbamimidoylbenzoate—specifically the presence of a benzamidine moiety—strongly suggest its potential role as a serine protease inhibitor. The carbamimidoyl (amidine) group is a well-established pharmacophore that can mimic the side chains of arginine and lysine, which are canonical substrates for a vast array of serine proteases. This guide, therefore, synthesizes the available structural information with the established principles of medicinal chemistry and enzymology to provide a comprehensive technical overview.

Due to the limited specific data on this exact acetate salt, this guide will also draw upon broader knowledge of benzamidine-based protease inhibitors to infer its likely mechanism of action, potential applications, and relevant experimental considerations.

Core Chemical and Physical Properties

A foundational understanding of a molecule begins with its fundamental properties. These characteristics influence its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 50466-15-4 | - |

| Molecular Formula | C11H14N2O4 | - |

| Molecular Weight | 298.3 g/mol (as diacetic acid salt) | - |

| Synonyms | 4-Methoxycarbonylbenzamidine diacetic acid salt | - |

| Appearance | Typically a solid | - |

| Solubility | Expected to be soluble in polar solvents such as water and DMSO | - |

| Storage | Inert atmosphere, room temperature is often recommended for stability. | - |

The Scientific Rationale: Synthesis and Structural Integrity

A plausible synthetic route could involve the conversion of a methyl 4-cyanobenzoate precursor. The nitrile group can be converted to an amidine through methods such as the Pinner reaction. The final product would then be isolated as its acetate salt to improve stability and handling.

General Synthetic Workflow:

Caption: A plausible synthetic workflow for this compound.

Causality in Synthesis:

-

Choice of Precursor: Methyl 4-cyanobenzoate is a common and commercially available starting material.

-

Pinner Reaction: This is a classic and reliable method for converting nitriles to imidates, which are direct precursors to amidines.

-

Acetate Salt Formation: The acetate salt is often chosen to enhance the solubility and stability of the amidine group, which can be prone to hydrolysis.

Mechanism of Action: A Focus on Serine Protease Inhibition

The primary scientific interest in this compound stems from its potential as a serine protease inhibitor. Serine proteases are a large family of enzymes involved in a multitude of physiological and pathological processes, including blood coagulation, digestion, and inflammation.

The Inhibitory Hypothesis:

The catalytic triad of a serine protease (typically composed of serine, histidine, and aspartate) is responsible for cleaving peptide bonds after specific amino acid residues. Trypsin, for example, cleaves after arginine and lysine. The positively charged amidinium group of the inhibitor is designed to bind to the S1 pocket of the protease, which is typically negatively charged (containing an aspartate residue at the bottom). This high-affinity binding competitively inhibits the natural substrate from accessing the active site.

Caption: The proposed mechanism of competitive inhibition of serine proteases.

Applications in Research and Drug Development

Given its likely role as a protease inhibitor, this compound can be a valuable tool in several research contexts:

-

Enzyme Characterization: It can be used as a probe to study the structure and function of the S1 pocket of various serine proteases.

-

Assay Development: It can serve as a reference inhibitor in high-throughput screening campaigns for novel protease inhibitors.

-

Synthetic Intermediate: It can be used as a starting material for the synthesis of more complex and potent protease inhibitors. The methyl ester group provides a convenient handle for further chemical modification.

Experimental Protocols: A General Framework

While a specific protocol for this compound is not available, the following provides a general framework for its use in a typical serine protease inhibition assay.

Protocol: In Vitro Serine Protease Inhibition Assay

-

Materials:

-

This compound

-

Target serine protease (e.g., Trypsin)

-

Fluorogenic or chromogenic substrate for the protease

-

Assay buffer (e.g., Tris-HCl with CaCl2)

-

96-well microplate

-

Plate reader (fluorometer or spectrophotometer)

-

-

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or assay buffer).

-

Perform serial dilutions of the inhibitor stock solution to create a range of concentrations for IC50 determination.

-

Add the diluted inhibitor solutions to the wells of the 96-well plate. Include control wells with solvent only (no inhibitor).

-

Add the serine protease to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction kinetics by measuring the change in fluorescence or absorbance over time using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Self-Validating System:

This protocol is self-validating through the inclusion of appropriate controls:

-

No inhibitor control: Establishes the baseline enzyme activity.

-

No enzyme control: Accounts for any background signal from the substrate or buffer.

-

Reference inhibitor control: A known inhibitor of the target protease can be run in parallel to validate the assay performance.

Conclusion and Future Directions

This compound is a research chemical with a clear, structurally-driven hypothesis for its biological activity as a serine protease inhibitor. While specific applications and detailed experimental data are not widely published, its utility as a research tool and a synthetic building block is evident. Future research could focus on screening this compound against a panel of serine proteases to determine its inhibitory profile and selectivity. Furthermore, its potential as a scaffold for the development of more potent and specific inhibitors warrants further investigation in the field of drug discovery.

References

Due to the lack of specific peer-reviewed articles on this compound (CAS 50466-15-4), this guide has been constructed based on general principles of medicinal chemistry and information from chemical supplier databases. For further reading on the topics discussed, the following resources are recommended:

- Serine Protease Inhibitors: For a comprehensive overview of serine proteases and their inhibitors, readers are directed to major biochemical and medicinal chemistry journals. A search on platforms like PubMed or Scopus for "serine protease inhibitors" will yield numerous relevant review articles.

- The Pinner Reaction: Details of this classic organic synthesis reaction can be found in standard organic chemistry textbooks and resources such as Organic Syntheses.

- Chemical Supplier Databases: Websites of major chemical suppliers (e.g., Sigma-Aldrich, Thermo Fisher Scientific, etc.) can provide basic physicochemical data, safety information, and handling guidelines for this compound.

An In-Depth Technical Guide to the Solubility of Methyl 4-carbamimidoylbenzoate Acetate in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-carbamimidoylbenzoate acetate is an organic salt of significant interest in medicinal chemistry and drug development, often used as a key intermediate in the synthesis of serine protease inhibitors. The solubility of this compound in various organic solvents is a critical physicochemical parameter that dictates its handling, purification, reaction conditions, and formulation development. An understanding of its solubility profile is paramount for optimizing synthetic yields, ensuring purity, and developing viable drug delivery systems.

This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It delves into the molecular characteristics influencing its solubility, offers a robust experimental protocol for its determination, and presents a framework for interpreting the resulting data.

Physicochemical Properties and Structural Analysis

To understand the solubility of this compound, it is essential to first examine its molecular structure and key physicochemical properties. The compound is the acetate salt of methyl 4-carbamimidoylbenzoate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1172889-96-1 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [1] |

| Molecular Weight | 238.24 g/mol | Calculated |

| Chemical Structure |  | |

| SMILES Code | O=C(OC)C1=CC=C(C(N)=N)C=C1.CC(O)=O | [1] |

The structure reveals several key features that govern its solubility:

-

Aromatic Ring and Methyl Ester: The methyl benzoate portion of the molecule is relatively nonpolar and lipophilic.

-

Carbamimidoyl (Amidinium) Group: The carbamimidoyl group (C(=N)N) is basic. In the presence of acetic acid, it is protonated to form an amidinium cation. This ionic group is highly polar and capable of strong hydrogen bonding.

-

Acetate Counter-ion: The acetate anion is also polar.

The presence of a charged amidinium-acetate ion pair makes the compound salt-like, suggesting that its solubility will be highly dependent on the polarity of the solvent and its ability to solvate ions.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is a function of the intermolecular interactions between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following principles are key:

-

"Like Dissolves Like": This principle suggests that polar, ionic compounds will dissolve best in polar solvents, while nonpolar compounds dissolve best in nonpolar solvents. Due to its ionic nature, this compound is expected to have limited solubility in nonpolar solvents like hexanes or toluene.

-

Solvent Polarity and Dielectric Constant: Polar solvents with high dielectric constants are effective at shielding the electrostatic interactions between the amidinium cation and the acetate anion, thus promoting dissolution.

-

Hydrogen Bonding: The amidinium cation is a strong hydrogen bond donor, while the acetate anion and the ester's carbonyl oxygen are hydrogen bond acceptors. Polar protic solvents (e.g., water, methanol, ethanol) can act as both hydrogen bond donors and acceptors, and are therefore expected to be good solvents. Polar aprotic solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors and will also likely be effective solvents.

-

Lattice Energy: For the solid to dissolve, the energy of solvation must overcome the lattice energy of the crystal. The strong ionic and hydrogen bonding interactions within the crystal lattice of this salt suggest a significant lattice energy.

Based on these principles, a predicted solubility trend in common organic solvents would be:

High Solubility: Polar protic solvents (e.g., Methanol, Ethanol) and polar aprotic solvents (e.g., DMSO, DMF). Moderate to Low Solubility: Solvents of intermediate polarity (e.g., Acetonitrile, Acetone). Very Low to Insoluble: Nonpolar solvents (e.g., Dichloromethane, Diethyl Ether, Ethyl Acetate, Hexane).[2][3]

Experimental Protocol for Thermodynamic Solubility Determination

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[4][5] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured. This protocol is adapted from established guidelines such as the OECD Test Guideline 105.[6][7][8][9][10]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, Dichloromethane, Ethyl Acetate)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of solid this compound to a series of glass vials. An amount that is visually in excess after equilibration is sufficient.

-

Pipette a precise volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

-

-

Equilibration:

-

Tightly cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).[5]

-

Allow the mixtures to equilibrate for a sufficient period. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is reached.[5][11] To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h) and analyzed; if the concentrations are consistent, equilibrium has been achieved.[11]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method. A precise dilution factor must be recorded.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV.[12][13][14][15]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the dissolved compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation:

-

Calculate the solubility (S) in mg/mL or mol/L using the following formula: S = C_diluted × Dilution Factor Where:

-

C_diluted is the concentration of the diluted sample determined from the calibration curve.

-

Dilution Factor is the ratio of the final volume to the initial volume of the saturated solution used for dilution.

-

-

Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Summary and Interpretation

Table 2: Expected Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Solvent Type | Predicted Solubility Category | Experimental Value (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble (>100 mg/mL) | To be determined |

| Methanol | Polar Protic | Freely Soluble (10-100 mg/mL) | To be determined |

| Ethanol | Polar Protic | Soluble (1-10 mg/mL) | To be determined |

| Acetonitrile | Polar Aprotic | Sparingly Soluble (0.1-1 mg/mL) | To be determined |

| Dichloromethane (DCM) | Nonpolar | Very Slightly Soluble (<0.1 mg/mL) | To be determined |

| Ethyl Acetate | Nonpolar | Insoluble (<0.01 mg/mL) | To be determined |

Field-Proven Insights for Interpretation

-

Impact on Synthesis: High solubility in a reaction solvent like DMF or DMSO is advantageous for homogeneous reaction conditions. However, this can complicate product isolation. A solvent in which the product has low solubility is often desired for precipitation or crystallization.

-

Purification Strategy: The solubility data is crucial for developing a crystallization protocol. A common strategy is to dissolve the compound in a "good" solvent (like methanol) and then add an "anti-solvent" (like diethyl ether or ethyl acetate) in which it is insoluble to induce precipitation of the purified product.[3]

-

Formulation Development: For drug development, solubility in pharmaceutically acceptable solvents is critical. Low solubility in aqueous media is common for organic molecules and can be a major hurdle. While this guide focuses on organic solvents, the principles extend to aqueous solubility, which is often pH-dependent for ionizable compounds like this one.[16]

Conclusion

The solubility of this compound is fundamentally governed by its salt-like character, arising from the protonated amidinium group and the acetate counter-ion. It is predicted to be highly soluble in polar organic solvents, particularly those capable of solvating ions and participating in hydrogen bonding, while exhibiting poor solubility in nonpolar solvents. The shake-flask method provides a gold-standard protocol for accurately determining its thermodynamic solubility. The data obtained from such studies are indispensable for the rational design of synthetic routes, purification techniques, and ultimately, for the successful development of new therapeutic agents.

References

-

Situ Biosciences. OECD 105 - Water Solubility. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

Solubility of Things. Amidine | Solubility of Things. [Link]

-

Analytice. OECD 105 - Water Solubility Test at 20°C. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]

-

Enamine. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Longo, C., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 47-56. [Link]

-

Amjad, Z., & Zaltash, S. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 20(4), 38-43. [Link]

-

NCERT. Amines. [Link]

-

CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

-

Gürbay, A., & Dâbağoğlu, M. (2002). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 22(2), 57-66. [Link]

-

Reddit. What are your procedures to form amine/amidine/guanidine salts and how do you freebase them?[Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

Sources

- 1. 1172889-96-1|this compound|BLD Pharm [bldpharm.com]

- 2. ncert.nic.in [ncert.nic.in]

- 3. reddit.com [reddit.com]

- 4. enamine.net [enamine.net]

- 5. scielo.br [scielo.br]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. filab.fr [filab.fr]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pharmaguru.co [pharmaguru.co]

- 14. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 15. improvedpharma.com [improvedpharma.com]

- 16. solubilityofthings.com [solubilityofthings.com]

The Molecular Siege: An In-depth Technical Guide to the Mechanism of Action of Methyl 4-carbamimidoylbenzoate Acetate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate landscape of enzyme inhibition, small molecules that can precisely target and modulate the activity of specific proteins are of paramount importance. Methyl 4-carbamimidoylbenzoate acetate, a member of the benzamidine family of compounds, has emerged as a noteworthy agent in the study of serine proteases. This technical guide provides a comprehensive exploration of its core mechanism of action, offering field-proven insights and detailed experimental methodologies for its characterization.

I. Introduction: Unveiling the Chemical Identity and Therapeutic Potential

Methyl 4-carbamimidoylbenzoate is a synthetic small molecule characterized by a benzene ring substituted with a methyl ester and a carbamimidoyl (amidine) group. The acetate salt form enhances its solubility and stability for experimental use. The core of its biological activity lies in the positively charged amidinium group, which mimics the side chains of arginine and lysine, the natural substrates for a class of serine proteases known as trypsin-like serine proteases.

The therapeutic potential of targeting serine proteases is vast, spanning applications in anticoagulation, anti-inflammatory therapies, and cancer treatment. Understanding the precise mechanism by which inhibitors like this compound function is critical for the rational design of more potent and selective drugs.

II. The Primary Directive: Competitive Inhibition of Trypsin-Like Serine Proteases

The central mechanism of action of this compound is the competitive inhibition of trypsin-like serine proteases.[1] These enzymes, which include crucial players in physiological and pathological processes such as trypsin , thrombin , and plasmin , share a common catalytic mechanism and a specificity for cleaving peptide bonds C-terminal to arginine or lysine residues.[1]

A. The Molecular Handshake: Binding to the S1 Specificity Pocket

The active site of trypsin-like serine proteases is a well-defined cleft containing a catalytic triad (serine, histidine, and aspartate) and a series of subsites (S pockets) that accommodate the amino acid residues of the substrate. The S1 pocket of these enzymes is typically deep and negatively charged at the bottom, due to the presence of an aspartate residue (Asp189 in trypsin).

The positively charged carbamimidoyl group of Methyl 4-carbamimidoylbenzoate is the key to its inhibitory action. It acts as a "molecular mimic" of the guanidinium group of arginine or the ammonium group of lysine. This allows it to bind with high affinity to the S1 specificity pocket, forming a salt bridge with the aspartate residue at its base.[1] This binding event is the cornerstone of its inhibitory effect.

B. The Competitive Blockade: Preventing Substrate Access

By occupying the S1 pocket, Methyl 4-carbamimidoylbenzoate physically obstructs the entry of the natural substrate into the active site. This is the essence of competitive inhibition. The inhibitor and the substrate are in direct competition for binding to the enzyme's active site. The extent of inhibition is therefore dependent on the relative concentrations of the inhibitor and the substrate, as well as their respective affinities for the enzyme.

The following diagram illustrates the competitive inhibition of a trypsin-like serine protease by Methyl 4-carbamimidoylbenzoate.

Figure 1: Competitive inhibition of a serine protease.

III. Quantifying the Interaction: Determination of Inhibition Constants

To rigorously characterize the inhibitory potency of this compound, it is essential to determine its inhibition constant (Ki). The Ki value is a measure of the inhibitor's affinity for the enzyme; a lower Ki indicates a more potent inhibitor.

A. Experimental Design: The Enzyme Inhibition Assay

A standard method for determining the Ki for a competitive inhibitor involves measuring the initial rate of the enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor and a chromogenic or fluorogenic substrate.

Table 1: Key Reagents and Equipment for Trypsin Inhibition Assay

| Reagent/Equipment | Description |

| Enzyme | Bovine Pancreatic Trypsin |

| Substrate | Nα-Benzoyl-L-arginine ethyl ester (BAEE) or Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) |

| Inhibitor | This compound |

| Buffer | Tris-HCl buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0) |

| Spectrophotometer | To measure the change in absorbance over time. |

| Microplate Reader | For high-throughput screening of multiple inhibitor concentrations. |

B. Step-by-Step Protocol: Determination of Ki for Trypsin Inhibition

-

Reagent Preparation:

-

Prepare a stock solution of bovine pancreatic trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability).

-

Prepare a stock solution of the chromogenic substrate (e.g., BAEE) in the assay buffer.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of the assay buffer to each well.

-

Add varying concentrations of the inhibitor to the appropriate wells.

-

Add a fixed concentration of the trypsin solution to all wells except the blank.

-

Pre-incubate the enzyme and inhibitor for a short period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for binding equilibrium to be reached.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the substrate to all wells simultaneously.

-

Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 253 nm for BAEE or 405 nm for BAPNA) over a set period (e.g., 5-10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

-

Plot the reciprocal of the initial velocity (1/v₀) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration (Lineweaver-Burk plot).

-

Alternatively, plot the initial velocity (v₀) against the inhibitor concentration ([I]) and fit the data to the Cheng-Prusoff equation to determine the Ki value.

-

The following diagram outlines the experimental workflow for determining the inhibition constant.

Figure 2: Workflow for Ki determination.

IV. Structure-Activity Relationship (SAR): The Influence of Chemical Moieties

Quantitative structure-activity relationship (QSAR) studies on benzamidine derivatives have provided valuable insights into the features that govern their inhibitory potency and selectivity.[2]

-

The Amidine Group: As previously discussed, the positively charged amidine group is crucial for binding to the S1 pocket of trypsin-like serine proteases.

-

The Benzene Ring: The aromatic ring provides a rigid scaffold that correctly positions the amidine group within the S1 pocket. Hydrophobic interactions between the benzene ring and the residues lining the active site also contribute to binding affinity.[2]

-

Substituents on the Benzene Ring: The nature and position of substituents on the benzene ring can significantly impact the inhibitor's potency and selectivity.[3] For Methyl 4-carbamimidoylbenzoate, the methyl ester at the para position can influence its electronic properties and interactions with secondary binding sites on the enzyme surface.[3]

V. Beyond the Primary Target: Selectivity and Off-Target Effects

While Methyl 4-carbamimidoylbenzoate is a potent inhibitor of trypsin-like serine proteases, it is important to assess its selectivity. The human proteome contains a large number of serine proteases with diverse functions. A lack of selectivity can lead to undesirable off-target effects.

Selectivity profiling can be performed by testing the inhibitor against a panel of different serine proteases (e.g., chymotrypsin, elastase) and determining its Ki or IC50 value for each. A highly selective inhibitor will exhibit a significantly lower Ki for its intended target compared to other proteases.

VI. Conclusion and Future Directions

This compound serves as a classic example of a competitive inhibitor targeting the S1 specificity pocket of trypsin-like serine proteases. Its mechanism of action is well-understood and provides a solid foundation for the design of more sophisticated and selective inhibitors. Future research in this area will likely focus on modifying the core benzamidine scaffold to enhance potency, improve selectivity, and optimize pharmacokinetic properties for therapeutic applications. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore the potential of this and related compounds in the exciting field of drug discovery.

VII. References

-

Inhibition of four human serine proteases by substituted benzamidines. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Inhibition of Batroxobin, a Serine Proteinase From Bothrops Snake Venom, by Derivatives of Benzamidine. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Inhibition of serine proteinases by benzamidine derivatives. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

Sources

- 1. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Correlation of Experimental and Calculated Inhibition Constants of Protease Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Guanidine Group in the Molecular Interactions and Biological Potential of Methyl 4-carbamimidoylbenzoate acetate

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

The guanidine moiety is a cornerstone functional group in medicinal chemistry and molecular recognition, prized for its unique electronic and structural properties.[1] As the functional component of the amino acid arginine, it plays a pivotal role in a multitude of biological processes, from enzyme catalysis to protein-ligand binding.[2] This technical guide provides an in-depth analysis of the guanidine group within the specific context of Methyl 4-carbamimidoylbenzoate acetate. We will dissect the fundamental physicochemical properties of the guanidinium cation, explore its diverse modes of non-covalent interaction, and elucidate how these characteristics likely govern the biological activity of the parent molecule. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental validation and therapeutic potential of guanidine-containing compounds.

Introduction to this compound

This compound is an organic salt consisting of the protonated form of Methyl 4-carbamimidoylbenzoate and an acetate counter-ion. The core structure features a benzene ring substituted with a methyl ester group and a carbamimidoyl (guanidine) group at the para (4) position. Its significance in drug design and biochemical research stems from its function as a structural mimic of the side chain of arginine. This allows it to engage with biological targets that have evolved to recognize and bind arginine, making it a valuable scaffold for developing enzyme inhibitors, receptor modulators, and other therapeutic agents.[3][4]

Caption: Structure of this compound salt.

The Guanidinium Group: A Privileged Functional Moiety

The utility of this compound in a biological context is almost entirely dictated by the properties of its guanidine group.

Physicochemical Properties

-

Basicity and Protonation State: The guanidine group is one of the strongest organic bases in aqueous solution.[5] Its conjugate acid, the guanidinium cation, has a pKₐH of approximately 13.6–13.8.[5][6] This exceptionally high pKₐ is critical; it ensures that the guanidine group is almost exclusively protonated and carries a stable +1 charge under all physiological conditions (pH ~7.4).[6][7][8] This contrasts with primary amines (like that in lysine), which can be partially deprotonated, making the guanidinium group a more reliable and persistent cationic center.

-

Resonance Stabilization: The positive charge of the guanidinium cation is not localized on a single atom. Instead, it is delocalized across the central carbon and all three nitrogen atoms through resonance. This delocalization results in a highly stable, planar, and symmetric ion, which is a key factor in its interaction patterns.[5]

Caption: Resonance delocalization of the positive charge in the guanidinium cation.

Modes of Molecular Interaction

The planar geometry and charge distribution of the guanidinium group enable it to participate in a variety of powerful non-covalent interactions, which are fundamental to its role in molecular recognition.[9]

| Interaction Type | Description | Biological Target Example |

| Salt Bridge / Ion Pairing | Strong electrostatic attraction between the positive guanidinium ion and anionic groups. | Carboxylate groups (Asp, Glu), phosphate groups (DNA/RNA, ATP).[10][11] |

| Bidentate H-Bonding | The planar arrangement of N-H donors allows the formation of two parallel hydrogen bonds with oxyanions, a highly specific and strong interaction often called the "arginine fork".[2] | Carboxylate side chains in enzyme active sites.[12] |

| Cation-π Interaction | Electrostatic interaction between the delocalized positive charge of the guanidinium ion and the electron-rich face of aromatic rings. | Aromatic residues (Trp, Tyr, Phe) in protein binding pockets.[13][14] |

| Hydrogen Bonding | The five N-H groups can act as hydrogen bond donors to various acceptors. | Backbone carbonyls, polar side chains (Ser, Thr, Asn, Gln).[15] |

The Guanidinium Group in Molecular Recognition and Biological Activity

The ability of Methyl 4-carbamimidoylbenzoate to mimic arginine allows it to target a wide array of biological systems. Its potential mechanisms of action are rooted in the interactions described above.

Role in Enzyme Inhibition

Many enzymes possess active sites containing acidic residues (Aspartate, Glutamate) that are crucial for substrate binding or catalysis. The guanidinium group is an exceptional tool for targeting such sites.

-

Mechanism of Inhibition: A guanidinium-containing molecule can act as a competitive inhibitor by occupying the active site and forming strong salt bridges and bidentate hydrogen bonds with the catalytic carboxylate groups.[12] This interaction can be particularly effective when an active site contains two acidic residues in close proximity, where the guanidinium group can act as a bridge, stabilizing the interaction and potently inhibiting enzyme activity.[12] This principle is a key strategy in designing inhibitors for enzymes like HIV-1 protease and various kinases.[11][12]

Caption: The "arginine fork": bidentate H-bonding with a carboxylate group.

Interactions with Receptors and Ion Channels

The function of many receptors and ion channels is modulated by interactions with charged residues. Arginine-containing peptides, for example, have been shown to modulate sodium channels.[16][17] The effectiveness of these interactions often depends on the precise distance between multiple guanidinium groups, suggesting that these groups are directly involved in binding to complementary anionic sites on the receptor protein.[16][17] A molecule like Methyl 4-carbamimidoylbenzoate could serve as a foundational piece for designing more complex ligands that target such sites.

Potential for DNA/RNA Binding

The phosphate backbone of nucleic acids presents a highly anionic surface, making it a natural target for the cationic guanidinium group. The guanidinium group can form strong ion-pairing and hydrogen-bonding interactions with the phosphate moieties of DNA and RNA.[9][18] This property is exploited in nature by RNA-binding proteins and has been leveraged in the design of synthetic molecules aimed at DNA minor groove binding or RNA recognition.[9][18]

Experimental Methodologies for Studying Guanidine Group Interactions

Validating the role and interactions of the guanidine group in this compound requires a combination of analytical, biophysical, and computational techniques.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis and quantification of guanidine compounds. Due to the highly basic and polar nature of the guanidine group, specific chromatographic conditions are required for good retention and peak shape.[19]

Protocol: HPLC-UV Analysis of this compound

-

Column Selection: A HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as a Cogent Diamond Hydride™, is often suitable for retaining highly polar compounds like guanidine derivatives.[19] Alternatively, ion-exchange chromatography can be employed.[20][21]

-

Mobile Phase Preparation: A typical mobile phase for HILIC mode consists of a mixture of a polar organic solvent and an aqueous buffer. For example: 50:50 (v/v) Acetonitrile / DI Water with 0.1% Formic Acid. The acid ensures the guanidine group remains protonated and improves peak shape.[19]

-

Instrumentation Setup:

-

HPLC System: Standard analytical HPLC or UPLC system.

-

Detector: UV detector set to an appropriate wavelength (e.g., 195-210 nm for general detection or a higher wavelength if the benzene ring provides sufficient absorbance).[19]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Sample Preparation: Dissolve a known quantity of this compound in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock to generate a calibration curve.

-

Data Analysis: Integrate the peak corresponding to the analyte. Plot peak area versus concentration to establish linearity and quantify the compound in unknown samples. For more sensitive and selective detection, LC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.[22]

Caption: General experimental workflow for HPLC analysis of guanidine compounds.

Biophysical and Computational Techniques

-

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a powerful tool for studying ligand-protein interactions. Chemical shift perturbation experiments can identify the specific amino acid residues in a protein that are affected upon binding of a guanidine-containing compound, confirming engagement with the target.

-

Enzyme Kinetics: To confirm enzyme inhibition, initial velocity kinetic assays are performed.[23] By measuring the rate of reaction at various substrate and inhibitor concentrations, one can determine the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, noncompetitive).[2][23]

-

Molecular Dynamics (MD) Simulations: Computational simulations provide atomic-level insight into how the guanidinium group orients itself within a binding pocket and quantifies the energetic contributions of different interactions (electrostatic, hydrogen bonding).[12][13]

Synthesis and Characterization

The synthesis of Methyl 4-carbamimidoylbenzoate typically involves multi-step procedures starting from commercially available materials like 4-cyanobenzoic acid or methyl 4-aminobenzoate. A common route involves the esterification of the carboxylic acid followed by the conversion of a nitrile or amino group into the guanidine moiety.[24][25]

Illustrative Synthetic Pathway:

-